molecular formula C6H7FN2O3S B6174269 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride CAS No. 2639427-34-0

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Cat. No.: B6174269
CAS No.: 2639427-34-0
M. Wt: 206.2
InChI Key:
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Description

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H7FN2O3S It is characterized by the presence of a pyrazole ring, a formyl group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 3-formyl-1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents.

    Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, while the sulfonyl fluoride group can act as an electrophile in various reactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride include:

  • 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonamide
  • 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonic acid
  • 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl chloride

Uniqueness

The presence of both a formyl group and a sulfonyl fluoride group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

2639427-34-0

Molecular Formula

C6H7FN2O3S

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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